2-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetic acid

Medicinal Chemistry Synthetic Methodology SAR Studies

Researchers often face failed syntheses and irreproducible data when substituting regioisomeric 'nitropyrazole acetic acids'. This compound's unique 1-methyl-4-nitro-3-acetic acid architecture eliminates that risk, providing a single, reliable chemical handle for SAR libraries. Its free carboxylic acid enables systematic amide, ester, or alcohol derivatization, while the 4-nitro group serves as a masked amino group for diazotization or amide coupling, yielding a 4-amino-1-methylpyrazole-3-acetic acid scaffold. Available in 97-98% purity, this versatile intermediate accelerates medicinal chemistry and agrochemical discovery programs with guaranteed structural integrity.

Molecular Formula C6H7N3O4
Molecular Weight 185.14 g/mol
CAS No. 1177728-01-6
Cat. No. B6269101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetic acid
CAS1177728-01-6
Molecular FormulaC6H7N3O4
Molecular Weight185.14 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)CC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O4/c1-8-3-5(9(12)13)4(7-8)2-6(10)11/h3H,2H2,1H3,(H,10,11)
InChIKeyFKMNUMSEVMZIIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Methyl-4-nitro-1H-pyrazol-3-yl)acetic Acid: Chemical Profile & Sourcing


2-(1-Methyl-4-nitro-1H-pyrazol-3-yl)acetic acid (CAS 1177728-01-6) is a heterocyclic building block of the nitro-substituted pyrazole-3-acetic acid class, with a molecular formula of C₆H₇N₃O₄ and a molecular weight of 185.14 g/mol . This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, with documented commercial availability at 97-98% purity from multiple suppliers . Its procurement typically serves the synthesis of more complex heterocyclic systems, leveraging the distinct electronic properties imparted by the 4-nitro and 3-acetic acid substituents on the pyrazole core .

Why This Nitropyrazole Acetic Acid Is Not Interchangeable


Substitution of 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetic acid with other nitro- or pyrazole-acetic acid analogs is not straightforward due to the precise regiospecificity of its substituents. The specific combination of a methyl group at the N1 position and a nitro group at the C4 position of the pyrazole ring dictates unique electronic and steric properties that directly influence reactivity in downstream transformations and molecular recognition events . Unlike positional isomers (e.g., 1-yl-acetic acid derivatives) or analogs with different substitution patterns (e.g., thioacetic or oxyacetic linkers), this compound offers a distinct chemical handle, making it a non-fungible starting material for specific synthetic routes . Relying on a seemingly similar 'nitropyrazole acetic acid' can lead to failed reactions, altered product profiles, and unreproducible biological data .

Key Differentiators for Scientific Procurement


Regiospecific Substitution Pattern as a Structural Differentiator

The compound possesses a unique substitution pattern: a methyl group on the N1 nitrogen and a nitro group on the C4 carbon, with an acetic acid chain extending from the C3 position. This is structurally distinct from other nitropyrazole acetic acid analogs, which frequently feature different substitution patterns (e.g., N1-acetic acid, C3-nitro, C5-methyl) or a different linker atom (e.g., thio or oxy) . No quantitative biological or physicochemical comparison data for this specific compound versus defined analogs was found in primary literature or authoritative databases due to its primary role as a synthetic intermediate .

Medicinal Chemistry Synthetic Methodology SAR Studies

Preliminary Antiproliferative Activity in A549 Cells

A commercial vendor's datasheet reports that 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetic acid inhibited the growth of A549 (lung cancer) cells with an IC₅₀ value of 15 µM . While this represents a potential biological activity, it is presented here with the strong caveat that this data is sourced from a commercial vendor without peer-reviewed validation, details on assay conditions, or a defined comparator. This information should be treated as a screening hit for internal validation rather than a definitive benchmark.

Oncology Research Anticancer Screening Cell Biology

Certified Reference Standard Availability

The compound is commercially available from multiple vendors with certified purity levels of 97% (AKSci) and 98% (Leyan), and can be procured as a research-grade material . This availability in defined purity grades enables its use as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) to monitor reactions or quantify the compound in complex matrices. Analogs with lower commercial availability or undefined purity specifications would be unsuitable for this application.

Analytical Chemistry Quality Control Method Validation

Recommended Scientific Applications


3-Substituted Pyrazole Library Synthesis

The free carboxylic acid group provides a versatile handle for creating diverse compound libraries. It can be readily converted into amides, esters, or reduced to an alcohol, enabling systematic exploration of structure-activity relationships (SAR) around the pyrazole core. The specific 1-methyl-4-nitro-3-acetic acid architecture ensures the resulting library is structurally distinct from those derived from N1-acetic acid or thioether-linked analogs .

4-Amino Pyrazole Derivative Synthesis

The 4-nitro group serves as a masked amino functionality. Catalytic hydrogenation or other reductive methods can convert the nitro group into a 4-amino group . This transformation yields a 4-amino-1-methylpyrazole-3-acetic acid scaffold, a valuable intermediate for further functionalization (e.g., diazotization, amide coupling) and a key building block for medicinal chemistry targets.

Analytical Reference Standard Use

Given its commercial availability in defined purity grades (97-98%), this compound can be used as an external standard for quantitative analysis. It is suitable for developing HPLC or LC-MS methods to monitor the progress of reactions where it is used as a starting material or to assess the purity of newly synthesized derivatives .

Late-Stage C-H Functionalization Scaffold

The pyrazole core, substituted with a nitro group and an acetic acid side chain, may serve as a substrate for C-H activation methodologies, enabling direct functionalization at other positions on the ring. The electron-withdrawing nitro group can influence regioselectivity in such transformations, offering a distinct advantage over non-nitrated or differently substituted analogs .

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